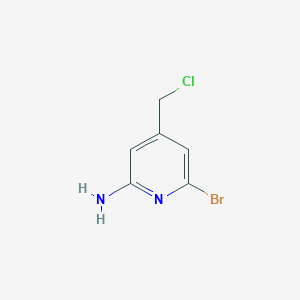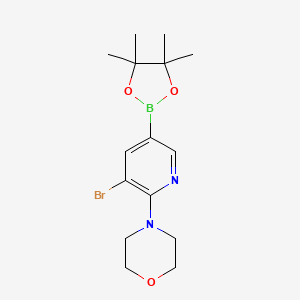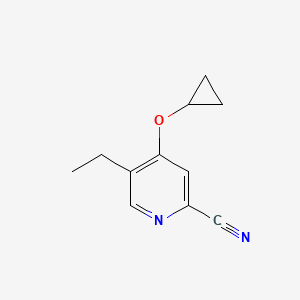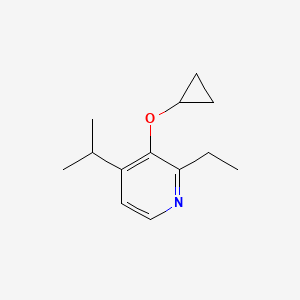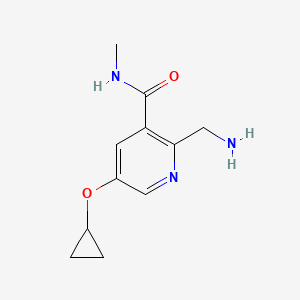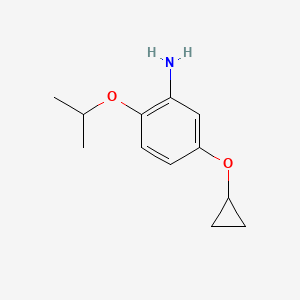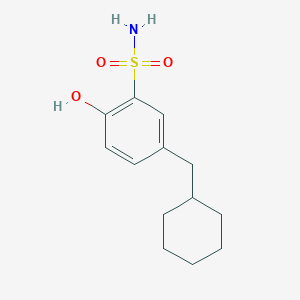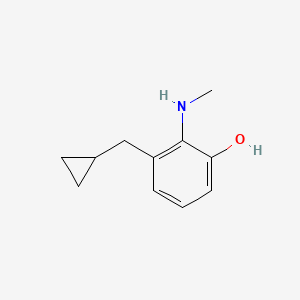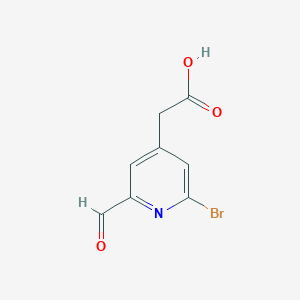
(2-Bromo-6-formylpyridin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-formylpyridin-4-YL)acetic acid is a chemical compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and an acetic acid moiety attached to a pyridine ring. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
The synthesis of (2-Bromo-6-formylpyridin-4-YL)acetic acid involves several steps, typically starting with the bromination of a pyridine derivative. The formyl group is then introduced through a formylation reaction, followed by the addition of the acetic acid moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
standard organic synthesis techniques, including purification steps like recrystallization and chromatography, are employed to ensure the compound’s quality .
Chemical Reactions Analysis
(2-Bromo-6-formylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Bromo-6-formylpyridin-4-YL)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-6-formylpyridin-4-YL)acetic acid is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and formyl group may play crucial roles in binding to these targets, thereby modulating their activity . Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
(2-Bromo-6-formylpyridin-4-YL)acetic acid can be compared with other similar compounds, such as:
2-(6-Bromopyridin-2-yl)acetic acid: This compound lacks the formyl group, which may result in different reactivity and biological activity.
(2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activities .
Properties
Molecular Formula |
C8H6BrNO3 |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
2-(2-bromo-6-formylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H6BrNO3/c9-7-2-5(3-8(12)13)1-6(4-11)10-7/h1-2,4H,3H2,(H,12,13) |
InChI Key |
IAEQTGYPENBKED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






